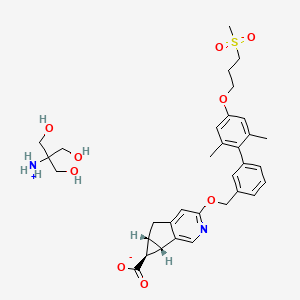

MK-8666 tromethamine

Beschreibung

Eigenschaften

CAS-Nummer |

2056254-98-7 |

|---|---|

Molekularformel |

C33H42N2O9S |

Molekulargewicht |

642.8 g/mol |

IUPAC-Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylic acid |

InChI |

InChI=1S/C29H31NO6S.C4H11NO3/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32;5-4(1-6,2-7)3-8/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32);6-8H,1-3,5H2/t23-,27-,28+;/m1./s1 |

InChI-Schlüssel |

IMBNJMBRVNORTO-SQMFDTLJSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4[C@H]5[C@H]([C@@H]5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)N)O |

Kanonische SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK-8666 tris salt; MK-8666; MK 8666; MK8666 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

MK-8666 Tromethamine: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] Developed for the treatment of type 2 diabetes mellitus, it enhances glucose-stimulated insulin (B600854) secretion.[3] Despite demonstrating robust glucose-lowering efficacy in clinical trials, its development was halted due to concerns regarding liver safety.[4] This guide provides a detailed technical overview of the mechanism of action of MK-8666 tromethamine, encompassing its molecular target engagement, downstream signaling, and the metabolic pathways contributing to its toxicity.

Core Mechanism of Action: GPR40 Partial Agonism

MK-8666 acts as a partial agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[5][6] The primary mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).[3] Unlike sulfonylureas, the insulinotropic effect of MK-8666 is glucose-dependent, which minimizes the risk of hypoglycemia.

Molecular Interaction and Potency

MK-8666 exhibits high potency for the human GPR40 receptor. The tromethamine salt is a specific formulation of the active compound.

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 0.54 nM | Human | GPR40 Activation Assay | [2] |

GPR40 Signaling Pathway

The activation of GPR40 by MK-8666 primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[7][8] This pathway culminates in an increase in intracellular calcium concentrations, a key trigger for insulin granule exocytosis.

Gαq-Mediated Signaling Cascade

-

Receptor Activation: MK-8666 binds to and stabilizes an active conformation of the GPR40 receptor.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C.[8]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[7][8]

-

Insulin Exocytosis: The elevated intracellular calcium levels, in the presence of elevated glucose, amplify the signaling cascade that leads to the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

References

- 1. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AR [thermofisher.com]

- 3. Targeting GPR40 for diabetes - American Chemical Society [acs.digitellinc.com]

- 4. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

MK-8666 Tromethamine: A Technical Guide to a GPR40 Agonist in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 has emerged as a compelling therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This technical guide provides a comprehensive overview of MK-8666, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: GPR40 Signaling

GPR40 is activated by medium and long-chain free fatty acids (FFAs). Upon activation by an agonist like MK-8666, the receptor primarily couples to the Gαq/11 subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell. This glucose-dependent insulin secretion mechanism minimizes the risk of hypoglycemia, a significant advantage over other insulin secretagogues like sulfonylureas.

Some GPR40 agonists, known as AgoPAMs (Agonist and Positive Allosteric Modulators), can also engage Gαs signaling, leading to cAMP production and incretin (B1656795) (GLP-1) secretion from enteroendocrine L-cells. However, MK-8666 is characterized as a partial agonist, with its primary described mechanism being through the Gαq pathway.[2][3]

Caption: GPR40 signaling pathway activated by MK-8666.

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Species | Value | Receptor/Enzyme | Reference |

| EC50 | Human | 0.54 nM | GPR40 | [1] |

MK-8666 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as GPR119, GPR43, GPR41, and GPR120, as well as other G-protein coupled receptors.[1][4]

Preclinical In Vivo Efficacy

While detailed dose-response data from preclinical animal models are not extensively published, it has been reported that MK-8666 reduces glucose levels in rodents.[1]

Clinical Pharmacokinetics and Pharmacodynamics (Phase Ib)

A Phase Ib clinical trial in patients with type 2 diabetes provided the following data after 14 days of once-daily dosing.

| Parameter | Placebo | 50 mg MK-8666 | 150 mg MK-8666 | 500 mg MK-8666 | Reference |

| Mean Reduction in Fasting Plasma Glucose (mg/dL) from Baseline (Day 15) | - | 30.8 | 36.0 | 54.1 | [4][5][6] |

| Mean Reduction in 24-h Weighted Mean Glucose (mg/dL) from Baseline (Day 14) | - | 22.3 | 30.6 | 48.8 | |

| Median Tmax (hours) | N/A | 2.0 - 2.5 | 2.0 - 2.5 | 2.0 - 2.5 | [4][5][6] |

| Mean Apparent Terminal Half-life (hours) | N/A | 22 - 32 | 22 - 32 | 22 - 32 | [4][5][6] |

Discontinuation and Hepatotoxicity Research

The clinical development of MK-8666 was discontinued (B1498344) during Phase I trials due to observations of liver safety concerns.[7] Subsequent research into the mechanism of this drug-induced liver injury (DILI) has focused on the bioactivation of MK-8666's carboxylic acid moiety. Studies have shown that MK-8666 is metabolized into reactive acyl glucuronide and acyl CoA thioester intermediates. These reactive metabolites can covalently bind to cellular proteins, a process that is hypothesized to be a causative factor in the observed hepatotoxicity.[7]

Experimental Protocols

In Vitro GPR40 Agonist Calcium Flux Assay

This assay measures the activation of GPR40 by quantifying the resulting increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (MK-8666) and controls (e.g., a known GPR40 agonist and a vehicle control).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the GPR40-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compounds (at various concentrations) and controls into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value for MK-8666 by plotting the peak fluorescence response against the logarithm of the compound concentration.

Caption: Workflow for an in vitro calcium flux assay.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner.

Materials:

-

Isolated pancreatic islets (e.g., from mice or rats).

-

Islet culture medium (e.g., RPMI-1640).

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM).

-

Test compounds (MK-8666) and controls.

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight to allow for recovery.

-

Pre-incubation: Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Transfer groups of islets to fresh KRB buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test compound (MK-8666 at various concentrations).

-

Incubation: Incubate the islets for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and MK-8666 to the amount secreted with high glucose alone to determine the potentiation of GSIS.

In Vivo Assessment of Glucose Homeostasis in a Diabetic Animal Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a GPR40 agonist in a diabetic rodent model (e.g., db/db mice or Zucker diabetic fatty rats).

Materials:

-

Diabetic animal model and age-matched wild-type controls.

-

Test compound (MK-8666) formulated for oral gavage.

-

Vehicle control.

-

Glucose solution for oral glucose tolerance test (OGTT).

-

Blood glucose meter and test strips.

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes).

Procedure:

-

Acclimatization and Baseline Measurements: Acclimatize the animals to the experimental conditions. Measure baseline body weight and fasting blood glucose.

-

Dosing: Administer MK-8666 or vehicle orally once daily for a predetermined period (e.g., 14 days).

-

Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose at specified intervals.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load.

-

Blood Sampling: Collect blood samples at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Glucose and Insulin Measurement: Measure blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.

-

Data Analysis: Calculate the area under the curve (AUC) for glucose from the OGTT data. Compare the glucose and insulin profiles between the MK-8666 treated and vehicle-treated groups.

Caption: Workflow for in vivo efficacy testing.

Conclusion

This compound is a potent and selective partial GPR40 agonist that demonstrated promising glucose-lowering effects in early clinical trials. Its mechanism of action through the potentiation of glucose-stimulated insulin secretion represents a rational therapeutic approach for type 2 diabetes with a low intrinsic risk of hypoglycemia. However, the development of MK-8666 was halted due to liver safety concerns, which are likely linked to the formation of reactive metabolites. The study of MK-8666 provides valuable insights for the future design and development of safer and more effective GPR40 agonists for the treatment of metabolic diseases. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of GPR40 as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 4. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prosciento.com [prosciento.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of MK-8666 Tromethamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed for the treatment of type 2 diabetes mellitus, it demonstrated robust glucose-lowering efficacy in early clinical trials.[2] However, its clinical development was discontinued (B1498344) during Phase I studies due to concerns regarding liver safety.[3][4][5][6] This technical guide provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and the metabolic pathways of MK-8666 that likely contributed to its hepatotoxicity.

Discovery and Rationale: Targeting GPR40 for Type 2 Diabetes

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating fatty acid-stimulated insulin (B600854) secretion in a glucose-dependent manner.[5] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[5] The therapeutic hypothesis for the development of MK-8666 was to create a GPR40 agonist that could enhance glucose-stimulated insulin secretion and thereby improve glycemic control in patients with type 2 diabetes.

MK-8666 was identified as a potent and selective partial GPR40 agonist with an EC50 of 0.54 nM for human GPR40.[1] Its selectivity was established against other G-protein coupled receptors such as GPR119, GPR43, GPR41, and GPR120.[1]

Chemical Synthesis of MK-8666

A scalable and efficient synthesis for MK-8666 was developed, with a key strategic step involving a kinetically controlled dynamic enzymatic ketone reduction to establish the stereochemistry at two centers.[7][8]

Retrosynthetic Analysis

The synthesis strategy involved the disconnection of MK-8666 into a chloropyridine headpiece and a benzylic alcohol tailpiece. The key challenges in the synthesis were the stereoselective formation of the trans-alcohol on the cyclopropane (B1198618) ring system.

Key Synthetic Steps

The synthesis commenced from a simple pyridine (B92270) building block.[7] A pivotal step in the synthetic route is the dynamic kinetic reduction of an unactivated ketone, which was optimized through directed evolution of a ketoreductase enzyme.[7] This enzymatic reduction yielded the desired trans-alcohol with high diastereoselectivity (>30:1 dr) and enantioselectivity (>99% ee).[7]

Following the enzymatic reduction, an intramolecular displacement reaction was employed to form the cyclopropane ring with complete control over the endo/exo selectivity.[8] The final endgame strategy involved a Palladium-catalyzed C-O coupling reaction to connect the chloropyridine headpiece with the benzylic alcohol tailpiece, completing the synthesis of MK-8666.[8]

Mechanism of Action and Signaling Pathway

As a GPR40 agonist, MK-8666 mimics the action of endogenous long-chain free fatty acids.[5] Activation of GPR40 by MK-8666 initiates a signaling cascade predominantly through the Gαq/11 pathway.[9]

This activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The resulting increase in intracellular calcium and activation of PKC leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5]

Clinical Data and Pharmacokinetics

A Phase Ib clinical trial in patients with type 2 diabetes demonstrated that MK-8666 was generally well-tolerated and showed robust glucose-lowering efficacy.[2]

| Parameter | Placebo (n=18) | 50 mg (n=9) | 150 mg (n=18) | 500 mg (n=18) |

| Change in Fasting Plasma Glucose (mg/dL) on Day 15 | - | -30.8 | -36.0 | -54.1 |

| Median Tmax (h) | N/A | 2.0-2.5 | 2.0-2.5 | 2.0-2.5 |

| Mean Apparent Terminal Half-life (h) | N/A | 22-32 | 22-32 | 22-32 |

| Serious Adverse Effects | 0 | 0 | 0 | 0 |

| Treatment-related Hypoglycemia | 0 | 0 | 0 | 0 |

| Mild-to-moderate Transaminitis | 0 | 0 | 1 | 0 |

| Table 1: Summary of Phase Ib Clinical Trial Data for MK-8666.[2] |

Hepatotoxicity and Discontinuation

Despite the promising efficacy, the development of MK-8666 was halted due to liver safety concerns that emerged during Phase I clinical trials.[3][4][5][6] One patient in the 150 mg dosing group exhibited mild-to-moderate transaminitis.[2]

Mechanism of Liver Injury

Subsequent investigations into the mechanism of hepatotoxicity revealed that the carboxylic acid moiety of MK-8666 is susceptible to metabolic bioactivation.[3][4][6]

The metabolism of MK-8666 in hepatocytes leads to the formation of two primary reactive metabolites: an acyl glucuronide and an acyl CoA thioester.[3][4][6] These reactive metabolites are capable of covalently binding to cellular proteins, forming protein adducts.[3][4][6] The formation of these adducts is believed to be a causative mechanism for the observed drug-induced liver injury (DILI).[3][4][6] Studies in rat and human liver microsomes confirmed the formation of these reactive metabolites and their covalent binding to proteins.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the research and development of MK-8666, based on publicly available literature.

Chemical Synthesis: Dynamic Enzymatic Ketone Reduction

The key stereoselective reduction was performed using an optimized ketoreductase enzyme. The reaction was likely carried out in a buffered aqueous solution containing the ketone substrate, the ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling). The reaction progress would have been monitored by HPLC until completion. The product alcohol would then be extracted with an organic solvent and purified by column chromatography.

GPR40 Agonist Activity Assay (In Vitro)

The potency of MK-8666 as a GPR40 agonist was likely determined using a cell-based functional assay. This could involve a stable cell line (e.g., HEK293 or CHO) engineered to express human GPR40. The assay would measure the downstream signaling events upon receptor activation, such as intracellular calcium mobilization (using a fluorescent calcium indicator like Fura-2) or inositol phosphate (B84403) (IP) accumulation (using a radioimmunoassay or a fluorescence-based assay). The EC50 value would be calculated from the dose-response curve of MK-8666.

In Vivo Glucose-Lowering Efficacy Studies

Animal models of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) would have been used to assess the in vivo efficacy of MK-8666. The compound would be administered orally, and blood glucose levels would be monitored over time. An oral glucose tolerance test (OGTT) would likely have been performed to evaluate the effect of MK-8666 on glucose disposal after a glucose challenge.

Hepatotoxicity Assessment (In Vitro)

The potential for MK-8666 to cause liver injury was investigated using in vitro models such as primary human hepatocytes or liver microsomes. To identify reactive metabolites, radiolabeled ([³H]) MK-8666 would be incubated with hepatocytes or microsomes fortified with necessary cofactors (UDPGA for glucuronidation; CoA and ATP for acyl-CoA formation).[6] Covalent binding to proteins would be quantified by measuring the amount of radioactivity irreversibly bound to the protein pellet after extensive washing. The specific protein adducts could be identified by proteolytic digestion of the protein pellet followed by LC-MS/MS analysis.[6]

Conclusion

MK-8666 tromethamine is a compelling case study in modern drug discovery. While it demonstrated high potency and selectivity for its target, GPR40, and showed promising efficacy in early clinical trials for type 2 diabetes, its development was ultimately terminated due to mechanism-based hepatotoxicity. The formation of reactive acyl glucuronide and acyl CoA thioester metabolites from its carboxylic acid moiety highlights the critical importance of understanding a drug candidate's metabolic fate early in the development process. The story of MK-8666 underscores the ongoing challenge of balancing efficacy with safety in the pursuit of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist MK-8666 in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of the GPR40 Partial Agonist MK-8666 through a Kinetically Controlled Dynamic Enzymatic Ketone Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MK-8666 Tromethamine for Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent, selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed for the treatment of type 2 diabetes mellitus, MK-8666 demonstrated robust glucose-lowering efficacy in early clinical studies.[2][3][4] Its mechanism of action relies on the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[3] However, the clinical development of MK-8666 was halted in Phase I trials due to concerns of drug-induced liver injury (DILI).[5] Subsequent investigations revealed that the hepatotoxicity was likely caused by the formation of reactive acyl glucuronide and acyl CoA thioester metabolites.[2][4][5] This technical guide provides an in-depth overview of the preclinical and clinical data on MK-8666, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: GPR40 Agonism

GPR40 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells.[6] Its natural ligands are medium and long-chain free fatty acids. The binding of an agonist, such as MK-8666, to GPR40 initiates a signaling cascade that enhances the secretion of insulin in a glucose-dependent manner. This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia.[6]

The primary signaling pathway for GPR40 involves its coupling to the Gq alpha subunit (Gαq).[1] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][6] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, potentiates the exocytosis of insulin-containing granules from the β-cell.[1][6]

Below is a diagram illustrating the GPR40 signaling pathway.

Quantitative Data

In Vitro Potency

| Compound | Target | Assay | Value |

| MK-8666 | GPR40 | EC50 | 0.9 nM[1] |

Pharmacokinetics in Patients with Type 2 Diabetes (Phase Ib Study)

A Phase Ib, double-blind, multi-site, parallel-group study randomized 63 patients with type 2 diabetes to receive once-daily oral doses of MK-8666 (50 mg, 150 mg, or 500 mg) or placebo for 14 days.[2][3][4]

| Parameter | 50 mg | 150 mg | 500 mg |

| Tmax (median, hours) | 2.0 - 2.5 | 2.0 - 2.5 | 2.0 - 2.5 |

| Apparent Terminal Half-life (mean, hours) | 22 - 32 | 22 - 32 | 22 - 32 |

| Accumulation Ratio (AUC Day 14 / AUC Day 1) | ~1.2 - 1.8 | ~1.2 - 1.8 | ~1.2 - 1.8 |

Data compiled from multiple sources.[2][3][4]

Clinical Efficacy (Phase Ib Study)

| Parameter | 50 mg | 150 mg | 500 mg |

| Placebo-Corrected Reduction in Fasting Plasma Glucose on Day 15 (mg/dL) | 30.8 | 36.0 | 54.1 |

| Placebo-Corrected Reduction in 24-hour Weighted Mean Glucose on Day 14 (mg/dL) | 22.3 | 30.6 | 48.8 |

Data compiled from multiple sources.[2][3]

Experimental Protocols

Phase Ib Clinical Trial Methodology

Study Design: A double-blind, multi-site, parallel-group, placebo-controlled study.[3]

Participants: 63 patients with type 2 diabetes.[3]

Treatment Arms:

-

Placebo (n=18)

-

MK-8666 50 mg once daily (n=9)

-

MK-8666 150 mg once daily (n=18)

-

MK-8666 500 mg once daily (n=18)

Duration: 14 days of treatment.[3]

Pharmacokinetic Sampling: Blood samples were collected at predefined time points on Day 1 and Day 14 to determine the plasma concentrations of MK-8666.[2] A two-compartment population pharmacokinetic model was developed using data from this study and two earlier phase I studies in healthy volunteers.[2]

Efficacy Assessments:

-

Fasting plasma glucose (FPG) was measured at baseline and on Day 15.[2][3]

-

24-hour weighted mean glucose (WMG) was assessed at baseline and on Day 14.[2]

Safety Assessments: Adverse events were monitored throughout the study. One patient in the 150 mg group experienced mild-to-moderate transaminitis at the end of the dosing period.[3] No serious adverse events or treatment-related hypoglycemia were reported.[3]

In Vitro Investigation of Drug-Induced Liver Injury

The following workflow was employed to investigate the potential for MK-8666 to cause DILI through the formation of reactive metabolites.[2][4][5]

Protocol for Covalent Binding Studies:

-

Test System: Cryopreserved rat and human hepatocytes, and liver microsomes.[2][4][5]

-

Incubation Conditions:

-

Analysis of Covalent Binding:

-

Following incubation, the protein was precipitated and washed to remove unbound radioactivity.

-

The amount of radioactivity covalently bound to the protein was quantified by liquid scintillation counting.

-

-

Identification of Protein Adducts:

-

The protein pellets from the incubation were subjected to protease digestion to break them down into individual amino acids.[2][4][5]

-

The resulting amino acid adducts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues (lysine, serine, and cysteine) that were modified by the reactive metabolites of MK-8666.[2][4][5]

-

Conclusion

This compound is a potent GPR40 agonist that showed promising glucose-lowering effects in early clinical trials for type 2 diabetes. Its development was unfortunately halted due to liver safety concerns. In-depth in vitro studies successfully identified the bioactivation of MK-8666 to reactive acyl glucuronide and acyl-CoA thioester metabolites as a plausible mechanism for the observed hepatotoxicity. This case provides valuable insights for drug development professionals regarding the importance of early and thorough investigation of potential metabolic liabilities, particularly for carboxylic acid-containing drug candidates. The detailed experimental workflows and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of diabetes and drug metabolism.

References

- 1. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

The Complete Pharmacological Profile of MK-8666 Tromethamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 tromethamine is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes mellitus, MK-8666 demonstrated robust glucose-lowering efficacy in early clinical trials. However, its development was halted due to liver safety concerns. This technical guide provides a comprehensive overview of the pharmacological profile of MK-8666, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and the toxicological findings that led to its discontinuation. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are also presented to serve as a valuable resource for researchers in the field of metabolic drug discovery.

Introduction

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells that is activated by medium and long-chain free fatty acids. Its activation leads to a glucose-dependent stimulation of insulin (B600854) secretion, making it an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia. MK-8666 was developed as a selective partial agonist for GPR40.[1] This guide synthesizes the available preclinical and clinical data on this compound.

Mechanism of Action

MK-8666 acts as a selective partial agonist at the GPR40 receptor.[2][3] Upon binding, it stimulates the Gαq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4] Some evidence also suggests that certain GPR40 agonists can couple to the Gαs-protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which can also contribute to insulin secretion.[5][6]

Signaling Pathway Diagram

Caption: GPR40 signaling pathway activated by MK-8666.

In Vitro Pharmacology

The in vitro activity of MK-8666 has been characterized in various cell-based assays to determine its potency and selectivity for the GPR40 receptor.

Table 1: In Vitro Potency of MK-8666

| Assay Type | Cell Line | Species | Parameter | Value (nM) | Reference |

| GPR40 Agonist Activity | Not Specified | Human | EC50 | 0.54 | [2] |

| GPR40 Agonist Activity | Not Specified | Not Specified | EC50 | 0.9 | [3] |

EC50: Half maximal effective concentration

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of MK-8666 for the GPR40 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the GPR40 receptor (e.g., CHO-K1 or HEK293 cells).[6]

-

Assay Conditions: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GPR40 ligand (e.g., [3H]-TAK-875) and varying concentrations of the unlabeled test compound (MK-8666).[7]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.[1]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of MK-8666 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1][8]

-

-

Objective: To measure the functional potency (EC50) of MK-8666 by quantifying the increase in intracellular calcium following GPR40 activation.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GPR40 receptor are plated in multi-well plates.[7]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4 dye).[7]

-

Compound Addition: Varying concentrations of MK-8666 are added to the wells.

-

Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., FLIPR®). An increase in fluorescence corresponds to an increase in intracellular calcium.[9][10]

-

Data Analysis: The EC50 value is calculated from the concentration-response curve.

-

-

Objective: To quantify the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3) as a direct measure of Gq-coupled receptor activation.

-

Methodology:

-

Cell Labeling (optional, for radioactive assays): Cells expressing GPR40 are labeled with [3H]-myo-inositol.

-

Cell Stimulation: Cells are stimulated with varying concentrations of MK-8666 in the presence of LiCl, which inhibits the degradation of IP1.[11]

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Detection: The amount of accumulated IP1 is quantified, typically using a competitive immunoassay (e.g., HTRF®) or by chromatographic separation and scintillation counting for radiolabeled IPs.[11][12]

-

Data Analysis: The EC50 value is determined from the concentration-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of MK-8666.

In Vivo Pharmacology

Preclinical studies in rodent models of type 2 diabetes were conducted to evaluate the in vivo efficacy of MK-8666.

-

General Finding: MK-8666 reduces glucose levels in rodents.[2]

-

Specific Data: Detailed dose-response studies and efficacy data in specific diabetic animal models (e.g., db/db mice, Zucker diabetic fatty rats) are not publicly available.

Experimental Protocols

-

Objective: To assess the effect of MK-8666 on glucose disposal in response to a glucose challenge.

-

Animal Models: Commonly used models include diet-induced obese (DIO) mice, db/db mice, or Zucker diabetic fatty (ZDF) rats.

-

Methodology:

-

Acclimatization and Fasting: Animals are acclimatized and then fasted overnight.

-

Compound Administration: MK-8666 or vehicle is administered orally at various doses.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally or via intraperitoneal injection.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

-

Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

-

Pharmacokinetics

The pharmacokinetic profile of MK-8666 was evaluated in a Phase Ib clinical trial in patients with type 2 diabetes.

Table 2: Pharmacokinetic Parameters of MK-8666 in Humans (Phase Ib)

| Dose (once daily) | Tmax (hours) | Apparent Terminal Half-life (hours) | Accumulation (Day 14 vs. Day 1) |

| 50 mg | 2.0 - 2.5 | 22 - 32 | ~1.2 - 1.8 fold |

| 150 mg | 2.0 - 2.5 | 22 - 32 | ~1.2 - 1.8 fold |

| 500 mg | 2.0 - 2.5 | 22 - 32 | ~1.2 - 1.8 fold |

Data from a 14-day multiple-dose study in patients with type 2 diabetes.[13] Tmax: Time to reach maximum plasma concentration.

Clinical Trial Design (Phase Ib)

-

Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending-dose study.[13]

-

Population: 63 patients with type 2 diabetes.[13]

-

Treatment Arms: Placebo, 50 mg, 150 mg, and 500 mg of MK-8666 administered once daily for 14 days.[13]

-

Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics (fasting plasma glucose and 24-hour weighted mean glucose).[13]

Toxicology and Discontinuation

The clinical development of MK-8666 was terminated during Phase I trials due to observations of liver injury.[14][15]

-

Clinical Observation: One patient in the 150 mg group of the Phase Ib trial showed mild-to-moderate transaminitis.[13]

Mechanism of Hepatotoxicity

The suspected mechanism of MK-8666-induced liver injury involves the formation of reactive metabolites.

-

Metabolic Bioactivation: MK-8666 is metabolized primarily to an acyl glucuronide. This metabolite can undergo rearrangement and form reactive species. Additionally, MK-8666 can form a reactive acyl CoA thioester.[14][15]

-

Covalent Binding: These reactive metabolites can covalently bind to cellular proteins, forming protein adducts. This covalent binding is a proposed mechanism for the observed drug-induced liver injury (DILI).[14][15]

Reactive Metabolite Formation Workflow

Caption: Bioactivation of MK-8666 to reactive metabolites.

Experimental Protocols for Reactive Metabolite Assessment

-

Objective: To identify the formation of reactive metabolites of MK-8666.

-

Methodology:

-

Incubation: [3H]-labeled MK-8666 is incubated with human liver microsomes or hepatocytes in the presence of cofactors (e.g., UDPGA for glucuronidation, CoA and ATP for CoA thioester formation) and trapping agents (e.g., glutathione).[14][15]

-

Analysis: The incubation mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify stable adducts formed between the reactive metabolites and the trapping agents.[16]

-

Covalent Binding Assessment: The amount of radioactivity irreversibly bound to microsomal proteins is quantified to assess the extent of covalent binding.[14]

-

Conclusion

This compound is a potent GPR40 partial agonist that showed promising glucose-lowering effects in early clinical development for type 2 diabetes. Its development was unfortunately halted due to liver safety concerns, which are likely mediated by the formation of reactive acyl glucuronide and acyl CoA thioester metabolites. The pharmacological and toxicological profile of MK-8666 provides valuable insights for the future design and development of GPR40 agonists and other carboxylic acid-containing drug candidates. This guide serves as a comprehensive repository of the available data on MK-8666, intended to aid researchers in the field of metabolic diseases and drug safety.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK-8666 | GPR40 agonist | Probechem Biochemicals [probechem.com]

- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist MK-8666 in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

MK-8666 Tromethamine: A Technical Overview of its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed for the potential treatment of type 2 diabetes mellitus, MK-8666 was investigated for its ability to stimulate glucose-dependent insulin (B600854) secretion. However, its clinical development was discontinued (B1498344) during Phase I trials due to observations of liver toxicity. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, along with its mechanism of action.

Chemical Structure and Identification

This compound is a salt composed of the active pharmaceutical ingredient, MK-8666, and tromethamine, which is used to form a stable, water-soluble salt.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.0²,⁴]deca-1(10),6,8-triene-3-carboxylic acid |

| CAS Number | 2056254-98-7 |

| Molecular Formula | C₃₃H₄₂N₂O₉S |

| Synonyms | MK-8666 tris salt, UNII-62602AEC6M |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available computed and component-specific data.

Table 2: Physicochemical Properties of this compound and its Components

| Property | Value | Source |

| Molecular Weight | 642.8 g/mol | PubChem |

| Melting Point | Not available for this compound. The melting point of tromethamine is 167-172 °C. | ChemBK, PubChem |

| Solubility | Not available for this compound. Tromethamine is soluble in water. | MedchemExpress.com |

| pKa | Not available for this compound. The pKa of tromethamine is approximately 8.1. | SIELC Technologies |

Mechanism of Action: GPR40 Agonism

MK-8666 acts as a partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells. The activation of GPR40 by fatty acids or synthetic agonists like MK-8666 leads to the potentiation of glucose-stimulated insulin secretion.

GPR40 Signaling Pathway

The binding of MK-8666 to GPR40 initiates a downstream signaling cascade primarily through the Gαq/11 pathway. This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells. Some evidence also suggests the involvement of Gαs, leading to an increase in cyclic AMP (cAMP) and the secretion of incretins like glucagon-like peptide-1 (GLP-1), which can further amplify insulin secretion.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, the following sections describe the general methodologies that would be employed for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

A small, finely powdered sample of this compound would be packed into a capillary tube. The tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

An excess amount of this compound would be added to a series of vials containing different solvents or buffers of varying pH. The vials are then agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the samples are filtered or centrifuged to remove undissolved solid. The concentration of MK-8666 in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

A solution of this compound of known concentration would be prepared in water or a co-solvent system if solubility is low. The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the acidic and basic forms of the molecule are equal.

Experimental Workflow

The general workflow for the synthesis and characterization of a new chemical entity like this compound would follow a structured process from initial synthesis to detailed physicochemical and biological evaluation.

Conclusion

This compound is a well-characterized GPR40 partial agonist from a structural and mechanistic standpoint. Its development highlighted the potential of targeting GPR40 for the treatment of type 2 diabetes. While detailed public data on its physicochemical properties are scarce due to its early clinical discontinuation, the general methodologies for such characterization are well-established. The information presented in this guide provides a foundational understanding for researchers and scientists working in the field of drug discovery and development, particularly those interested in G-protein coupled receptors and metabolic diseases.

References

An In-depth Technical Guide to the Safety, Toxicity, and Liver Safety of MK-8666 Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed for the treatment of type 2 diabetes mellitus, its clinical progression was halted during Phase I trials due to significant liver safety concerns.[2][3] This technical guide provides a comprehensive overview of the available safety, toxicity, and hepatotoxicity data for MK-8666 tromethamine. The primary mechanism of liver injury is attributed to the bioactivation of MK-8666 into reactive acyl glucuronide and acyl-CoA thioester metabolites, which can form covalent adducts with hepatic proteins.[2][3] This document summarizes the key findings from in vitro studies, outlines the metabolic pathways leading to toxicity, and discusses the clinical implications that led to the discontinuation of its development. While specific quantitative preclinical toxicology and detailed clinical trial data are not publicly available, this guide synthesizes the existing scientific literature to provide a thorough understanding of the safety profile of MK-8666.

Introduction to this compound

MK-8666 is a partial agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells that is involved in mediating glucose-stimulated insulin (B600854) secretion.[1][2] The tromethamine salt of MK-8666 was formulated for development.[4][5] Tromethamine is a biologically inert, weak base used as an excipient to improve the stability and solubility of acidic drugs and also as a buffer in biological systems.[6] The safety profile of tromethamine itself is well-established, and it is not implicated in the toxicity observed with MK-8666.[7][8][9]

Preclinical Safety and Toxicity

Detailed quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for MK-8666 are not publicly available in the reviewed literature. Preclinical assessments are a standard part of the drug development process to evaluate the safety profile of a compound before it enters human trials. The decision to advance MK-8666 to Phase I clinical trials suggests that it likely met the required safety margins in preclinical animal models. However, without access to the specific study reports, a quantitative assessment of its preclinical toxicity cannot be provided.

Mechanism of Action and GPR40 Signaling Pathway

MK-8666 exerts its therapeutic effect through the activation of GPR40. This receptor is a key regulator of insulin secretion and is activated by medium and long-chain fatty acids. The binding of an agonist like MK-8666 to GPR40 initiates a downstream signaling cascade.

The primary signaling pathway for GPR40 involves its coupling to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical step in promoting glucose-stimulated insulin secretion from pancreatic β-cells. Some evidence also suggests that GPR40 can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which can further enhance insulin secretion.

Liver Safety and Mechanism of Hepatotoxicity

The development of MK-8666 was terminated during Phase I clinical trials due to observations of hepatotoxicity.[2][3] The underlying cause of this liver injury is not due to the parent compound itself but rather its bioactivation into chemically reactive metabolites.

Clinical Findings

Publicly available data from the Phase I clinical trials that led to the discontinuation of MK-8666 is limited. It has been reported that at least one patient receiving a 150 mg dose experienced mild-to-moderate transaminitis, which is an elevation of liver aminotransferase enzymes (ALT and AST). The exact frequency and magnitude of these elevations across the study population are not detailed in the available literature.

Bioactivation and Formation of Reactive Metabolites

The carboxylic acid moiety of MK-8666 is the key structural feature responsible for its metabolic activation and subsequent toxicity. In vitro studies using rat and human hepatocytes and liver microsomes have elucidated a two-pronged mechanism of bioactivation.[3]

-

Acyl Glucuronidation: The primary metabolic pathway for MK-8666 is the formation of an acyl glucuronide (MK-8666-AG) via UDP-glucuronosyltransferase (UGT) enzymes. Acyl glucuronides are known to be potentially reactive metabolites.[3]

-

Acyl-CoA Thioester Formation: MK-8666 can also be converted to a reactive acyl-CoA thioester intermediate.[3]

Both the acyl glucuronide and the acyl-CoA thioester are electrophilic and can covalently bind to nucleophilic residues (such as lysine, serine, and cysteine) on hepatic proteins.[3] This covalent binding, or adduction, is believed to be a key initiating event in the observed drug-induced liver injury (DILI). The formation of these protein adducts can lead to cellular stress, immune responses, and ultimately, hepatocyte damage.

Experimental Protocols

Detailed experimental protocols from the pivotal in vitro studies are not fully available in the public domain. However, based on the published literature, the key experiments to assess the bioactivation and covalent binding of MK-8666 involved the following methodologies.[3]

In Vitro Metabolism in Hepatocytes

-

Objective: To identify the major metabolites of MK-8666 in liver cells.

-

Methodology:

-

Cryopreserved rat and human hepatocytes were incubated with radiolabeled ([³H]) MK-8666.

-

At various time points, samples of the incubation mixture (cells and supernatant) were collected.

-

Metabolites were extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify their structures.

-

The primary metabolites identified were the acyl glucuronide in both species and a taurine (B1682933) conjugate in rat hepatocytes.[3]

-

Covalent Binding in Hepatocytes

-

Objective: To quantify the extent of covalent binding of MK-8666 metabolites to hepatocyte proteins.

-

Methodology:

-

Hepatocytes were incubated with [³H]MK-8666.

-

After incubation, the cells were washed extensively with solvents to remove non-covalently bound radioactivity.

-

The cell pellets were then solubilized, and the protein content was precipitated.

-

The amount of radioactivity associated with the protein pellet was measured by liquid scintillation counting and normalized to the protein concentration.

-

Similar levels of covalent binding were observed in both rat and human hepatocytes.[3]

-

Covalent Binding in Liver Microsomes

-

Objective: To determine the enzymatic pathways responsible for the formation of reactive metabolites and their covalent binding.

-

Methodology:

-

Rat and human liver microsomes were incubated with [³H]MK-8666 in the presence of cofactors for specific metabolic pathways.

-

For glucuronidation, incubations were fortified with UDPGA.

-

For acyl-CoA formation, incubations were fortified with Coenzyme A (CoA) and ATP.

-

The level of covalent binding to microsomal proteins was quantified as described for hepatocytes.

-

Higher levels of covalent binding were observed in incubations fortified with CoA and ATP compared to those with UDPGA, indicating a significant role for the acyl-CoA thioester pathway in forming protein adducts.[3]

-

Data Summary

Due to the proprietary nature of drug development data and the early termination of the program, comprehensive quantitative safety and toxicity data for MK-8666 is not publicly available. The following tables summarize the conceptual and qualitative findings from the available literature.

Table 1: Summary of MK-8666 Safety and Toxicity Profile

| Parameter | Finding | Source |

| Preclinical Toxicity | Data not publicly available. | - |

| Clinical Safety | Development halted in Phase I due to liver safety concerns. | [2][3] |

| Observed Adverse Events | Mild-to-moderate transaminitis in at least one patient (150 mg dose). | |

| Mechanism of Toxicity | Bioactivation to reactive acyl glucuronide and acyl-CoA thioester metabolites, leading to protein adduct formation in the liver. | [2][3] |

Table 2: Summary of In Vitro Metabolism and Covalent Binding Studies

| Experiment | System | Key Findings | Source |

| Metabolism | Rat & Human Hepatocytes | - Major metabolite: Acyl glucuronide.- Taurine conjugate also found in rats. | [3] |

| Covalent Binding | Rat & Human Hepatocytes | - Similar levels of covalent binding observed in both species. | [3] |

| Covalent Binding | Rat & Human Liver Microsomes | - Covalent binding was higher with cofactors for acyl-CoA formation (CoA, ATP) compared to glucuronidation (UDPGA). | [3] |

Conclusion

The case of this compound serves as a critical example of how metabolic activation can lead to unforeseen toxicity and the termination of a promising therapeutic candidate. While the compound demonstrated potent and selective agonism of GPR40, its propensity to form reactive acyl glucuronide and acyl-CoA thioester metabolites resulted in unacceptable liver safety concerns. The in vitro studies provided a clear mechanistic link between the chemical structure of MK-8666, its metabolism, and the potential for hepatotoxicity through the formation of protein adducts. This guide underscores the importance of early and thorough investigation of metabolic pathways and the potential for bioactivation in drug development, particularly for compounds containing a carboxylic acid moiety. The findings from the MK-8666 program provide valuable insights for medicinal chemists and drug metabolism scientists in the design of safer GPR40 agonists and other therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - Chemical Research in Toxicology - Figshare [figshare.com]

- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physoc.org [physoc.org]

- 9. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the GPR40 Receptor in the Progression of Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a critical player in the regulation of metabolic homeostasis. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has positioned GPR40 as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders. This technical guide provides an in-depth overview of the GPR40 signaling pathways, a summary of the pharmacological properties of key GPR40 agonists, and detailed protocols for essential experimental procedures to facilitate further research and drug development in this area.

Introduction to GPR40/FFAR1

GPR40 is a class A G-protein-coupled receptor (GPCR) that is activated by medium to long-chain FFAs.[1] Its expression is highly localized to metabolically relevant tissues, including the pancreatic β-cells, the intestine, and to a lesser extent, the brain.[1] The activation of GPR40 by its endogenous ligands initiates a cascade of intracellular signaling events that are crucial for glucose homeostasis.[1] In pancreatic β-cells, GPR40 activation enhances insulin secretion in a glucose-dependent manner, which is a significant advantage over other insulin secretagogues like sulfonylureas that can induce hypoglycemia.[1][2] Furthermore, GPR40 activation in the gut stimulates the release of incretin hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify insulin secretion and contribute to better glycemic control.[3] The potential for GPR40 agonists to also influence appetite regulation and energy expenditure has broadened their therapeutic appeal for managing metabolic diseases beyond T2DM, including obesity.[1]

GPR40 Signaling Pathways

The activation of GPR40 by FFAs or synthetic agonists triggers downstream signaling primarily through the Gαq/11 pathway, although some agonists have been shown to also engage the Gαs pathway.

The Canonical Gαq/11 Pathway

The predominant signaling cascade initiated by GPR40 activation involves the Gαq/11 protein.[2][4] This pathway leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

In-depth In Vitro Characterization of MK-8666 Tromethamine's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 tromethamine is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the potential treatment of type 2 diabetes, MK-8666 demonstrated robust glucose-lowering effects. However, its clinical development was halted due to liver safety concerns. This technical guide provides an in-depth in vitro characterization of MK-8666's biological activity, focusing on its mechanism of action, potency, selectivity, and metabolic profile. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this and similar compounds.

Introduction

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in intestinal enteroendocrine cells. It is activated by medium and long-chain free fatty acids, leading to a glucose-dependent stimulation of insulin (B600854) secretion. This mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for glycemic control with a reduced risk of hypoglycemia.

MK-8666 was developed as a partial agonist of GPR40. Partial agonists are designed to provide a controlled level of receptor activation, potentially offering a better safety and efficacy profile compared to full agonists. This guide details the in vitro studies that defined the pharmacological and metabolic characteristics of MK-8666.

Mechanism of Action: GPR40 Partial Agonist

MK-8666 acts as a partial agonist at the human GPR40 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

GPR40 Signaling Pathway

The primary signaling cascade initiated by GPR40 activation is the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] Some evidence also suggests that GPR40 can couple to Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can also contribute to insulin secretion.[1]

Quantitative Biological Activity

The in vitro potency and selectivity of MK-8666 were determined using a variety of cell-based and biochemical assays.

Potency at Human GPR40

The potency of MK-8666 as a GPR40 agonist was primarily assessed through calcium mobilization assays in cells engineered to express the human GPR40 receptor.

| Parameter | Value | Assay System | Reference |

| EC50 (human GPR40) | 0.54 nM | Calcium flux assay in CHO cells | [3] |

Selectivity Profile

MK-8666 exhibits high selectivity for GPR40 over other related G-protein-coupled receptors.

| Receptor | Activity | Reference |

| GPR119 | Selective over | [3] |

| GPR43 | Selective over | [3] |

| GPR41 | Selective over | [3] |

| GPR120 | Selective over | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize MK-8666.

GPR40 Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by an agonist.

Objective: To determine the potency (EC50) of MK-8666 in activating the human GPR40 receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

-

Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Seeding: Plate the CHO-hGPR40 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of MK-8666 in assay buffer.

-

Data Acquisition: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. The instrument will then automatically add the MK-8666 dilutions to the wells. d. Continue to measure the fluorescence intensity kinetically for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The EC50 value is calculated by plotting the peak fluorescence response against the logarithm of the MK-8666 concentration and fitting the data to a four-parameter logistic equation.

References

- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 2. Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Molecular Interactions and Binding Sites of MK-8666 on the GPR40 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding sites, and pharmacological characterization of MK-8666, a partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details the quantitative binding and functional data, experimental methodologies, and key signaling pathways associated with MK-8666's mechanism of action at the GPR40 receptor.

Quantitative Pharmacological Data of MK-8666

The following table summarizes the reported in vitro potency of MK-8666 on the human GPR40 receptor.

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| EC50 | 0.54 | Not Specified | Human GPR40 expressing | [1][2] |

| EC50 | 0.9 | Not Specified | Not Specified | [3] |

| EC50 | 5.6 | Not Specified | Not Specified | [4] |

Molecular Interactions and Binding Site of MK-8666

MK-8666 is a partial agonist of the GPR40 receptor.[1][3][5] Crystal structures of the human GPR40 receptor in complex with MK-8666 have revealed that it binds to an allosteric site distinct from the orthosteric site where endogenous free fatty acids bind.[6] This binding pocket is located near the extracellular surface, between the transmembrane (TM) helices 3 and 4.[6]

The binding of MK-8666 to this allosteric site induces a conformational change in the receptor, leading to its partial activation. Structural studies of a ternary complex of GPR40 with both MK-8666 and a full allosteric agonist (AgoPAM) named AP8 have shown that the binding of these two ligands exhibits positive cooperativity.[6] The binding of AP8 to a separate, novel lipid-facing pocket outside the transmembrane helical bundle enhances the binding affinity of MK-8666.[6] This cooperative binding involves rearrangements of TM4 and TM5 and the transition of the intracellular loop 2 (ICL2) into a short helix, which is thought to prime the receptor for a more active-like state.[4]

GPR40 Signaling Pathway

Activation of the GPR40 receptor, including by partial agonists like MK-8666, primarily couples to the Gαq signaling pathway. This initiates a cascade of intracellular events aimed at modulating cellular function, most notably the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.

Experimental Protocols

The characterization of MK-8666 and its interaction with the GPR40 receptor involves a series of in vitro assays and structural biology techniques.

Experimental Workflow for GPR40 Modulator Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a GPR40 modulator like MK-8666.

Calcium Mobilization Assay

This assay is a primary functional screen to identify compounds that activate Gq-coupled receptors like GPR40 by measuring changes in intracellular calcium concentration.

Principle: Upon GPR40 activation, the Gαq pathway leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.

Protocol Outline:

-

Cell Culture: HEK293 cells stably or transiently expressing human GPR40 are cultured in 96- or 384-well black, clear-bottom microplates.

-

Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM). The cells are incubated to allow for dye uptake. Probenecid may be included to prevent dye leakage.[7]

-

Compound Addition: The plate is transferred to a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of test compounds, such as MK-8666, at various concentrations.

-

Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition.

-

Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated to determine the EC50 of the test compounds.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

Principle: Activation of PLC by Gαq leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, its accumulation can be measured as a marker of receptor activation.

Protocol Outline:

-

Cell Culture and Stimulation: Cells expressing GPR40 are incubated with a stimulation buffer containing the test compound (e.g., MK-8666) and LiCl.

-

Cell Lysis: After the incubation period, the cells are lysed to release the intracellular contents.

-

IP1 Detection: The amount of accumulated IP1 in the cell lysate is quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The signal is proportional to the amount of IP1. Dose-response curves are plotted to calculate the EC50 of the agonist.

Radioligand Binding Assay

These assays are used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled ligand with known affinity for GPR40 is incubated with membranes prepared from cells expressing the receptor. The displacement of the radioligand by a non-labeled test compound is measured.

Protocol Outline:

-

Membrane Preparation: Membranes from cells overexpressing GPR40 are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a suitable GPR40 radioligand (e.g., [3H]-AMG 837) and varying concentrations of the unlabeled test compound (MK-8666).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GPR40 Purification and Crystallization for Structural Studies

Obtaining a high-resolution crystal structure of GPR40 in complex with MK-8666 is crucial for understanding the precise molecular interactions.